molecular formula C17H12ClF3N4O B278870 1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278870
M. Wt: 380.7 g/mol
InChI Key: PAFUXQDEGXRNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTZ is a triazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a selective modulator of GABA receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. This compound binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of the receptor in the presence of GABA. This results in an increase in the inhibitory tone in the brain, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. This compound has been shown to reduce anxiety-like behavior in animal models, as well as induce sedation and hypnosis. This compound has also been shown to have anticonvulsant effects, which can be attributed to its ability to enhance the activity of GABA receptors.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool, including its high selectivity for GABA receptors and its ability to modulate the activity of these receptors in a dose-dependent manner. This compound is also relatively stable and can be synthesized in high yield and purity. However, this compound also has limitations, including its potential toxicity and the need for caution when interpreting results obtained using this compound due to the complex nature of GABA receptor function.

Future Directions

There are several future directions for the use of 1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide in research. One potential direction is the development of novel this compound analogs with improved selectivity and efficacy. Another direction is the use of this compound in combination with other compounds to enhance its therapeutic potential. Additionally, the use of this compound in animal models of neurological disorders, such as epilepsy and anxiety disorders, could provide valuable insights into the role of GABA receptors in these conditions.

Synthesis Methods

1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-chlorobenzonitrile with 3-(trifluoromethyl)aniline followed by reduction, cyclization, and amidation. Another method involves the reaction of 4-chlorobenzonitrile with 3-(trifluoromethyl)phenylhydrazine followed by cyclization and amidation. The synthesis of this compound using these methods has been reported in the literature, and the yield and purity of the compound have been optimized.

Scientific Research Applications

1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has been used in various research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of GABA receptors in the brain. This compound has been shown to selectively modulate GABA receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. In cancer research, this compound has been studied for its potential anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic applications.

properties

Molecular Formula

C17H12ClF3N4O

Molecular Weight

380.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12ClF3N4O/c1-24(14-4-2-3-11(9-14)17(19,20)21)16(26)15-22-10-25(23-15)13-7-5-12(18)6-8-13/h2-10H,1H3

InChI Key

PAFUXQDEGXRNCD-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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